N-Benzyl-N-methylputrescine

Description

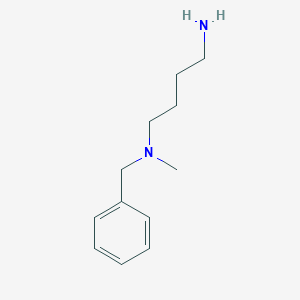

Structure

3D Structure

Propriétés

IUPAC Name |

N'-benzyl-N'-methylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKXNYGPRVTRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCN)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427963 | |

| Record name | N-Benzyl-N-methylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221196-25-4 | |

| Record name | N-Benzyl-N-methylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-N-methylputrescine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N-methylputrescine is a diamine that plays a crucial role as an intermediate in the biosynthesis of nicotine and other tropane alkaloids. This technical guide provides a comprehensive overview of its chemical properties, structure, and its position within the nicotine biosynthesis pathway. Detailed information on a plausible synthetic route and analytical methodologies are also presented to support further research and development activities involving this compound.

Chemical Properties and Structure

Structural Information

-

IUPAC Name: N-benzyl-N'-methylbutane-1,4-diamine

-

Molecular Formula: C₁₂H₂₀N₂

-

Molecular Weight: 192.30 g/mol

-

SMILES String: CN(CCCCN)CC1=CC=CC=C1

-

InChI Key: InChI=1S/C12H20N2/c1-13-10-8-9-11-14-12-15-6-4-2-3-5-7-15/h2-7,13-14H,8-12H2,1H3

Tabulated Chemical Data

| Property | Value | Source/Notes |

| CAS Number | 221196-25-4 | |

| Molecular Formula | C₁₂H₂₀N₂ | |

| Molecular Weight | 192.30 g/mol | Calculated |

| Appearance | Colorless liquid | |

| Boiling Point | Not available | Predicted to be >200 °C |

| Density | Not available | Predicted to be ~0.9-1.0 g/mL |

| Solubility | Not available | Likely soluble in organic solvents |

| Storage | 2-8°C, protect from light |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published, a plausible and efficient method can be derived from general procedures for the selective N-alkylation of polyamines. Reductive amination stands out as a common and effective strategy.

Proposed Experimental Protocol: Reductive Amination

This protocol outlines a two-step process involving the formation of a Schiff base followed by its reduction.

Step 1: Schiff Base Formation

-

In a round-bottom flask, dissolve N-methyl-1,4-diaminobutane (N-methylputrescine) in a suitable anhydrous solvent such as methanol or ethanol.

-

Add an equimolar amount of benzaldehyde to the solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction

-

Once the formation of the imine is complete, the reaction mixture is cooled in an ice bath.

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution while maintaining the temperature below 10°C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The solvent is removed under reduced pressure.

-

The residue is then taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.

-

Purification can be achieved by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be employed for purity assessment. Derivatization with agents like dansyl chloride or o-phthalaldehyde (OPA) can be used for UV or fluorescence detection, enhancing sensitivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the compound.

Biological Significance: Role in Nicotine Biosynthesis

This compound is a key intermediate in the biosynthetic pathway of nicotine and other tropane alkaloids in plants, particularly in the Solanaceae family.

The pathway begins with the amino acid ornithine, which is converted to putrescine. Putrescine then undergoes methylation to form N-methylputrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT) . Subsequently, N-methylputrescine oxidase (MPO) , a copper-containing amine oxidase, catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal. This product then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, which is a direct precursor for the pyridine ring of nicotine.

The logical flow of this part of the nicotine biosynthesis pathway is illustrated below.

An In-depth Technical Guide on N-Methylputrescine and its Relevance to N-Benzyl-N-methylputrescine in Alkaloid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methylputrescine, a key metabolic intermediate in the biosynthesis of nicotine and tropane alkaloids. While specific in-depth experimental data for its synthetic derivative, N-Benzyl-N-methylputrescine (CAS 221196-25-4), is not extensively available in public scientific literature, understanding the biological context of N-methylputrescine is crucial for researchers investigating this class of compounds. This document details the biosynthetic pathways, key enzymes, and general experimental methodologies relevant to the study of N-methylputrescine and its analogs.

Introduction to this compound

This compound is a derivative of N-methylputrescine, characterized by the presence of a benzyl group attached to one of the nitrogen atoms. While its specific biological activities and pharmacological profile are not widely reported, its structural similarity to N-methylputrescine suggests potential interactions with the enzymatic machinery of alkaloid biosynthesis. It is plausible that this compound is utilized as a research tool, such as a substrate analog or an inhibitor, to probe the active sites of enzymes like Putrescine N-Methyltransferase (PMT).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 221196-25-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₂H₂₀N₂ | Chemical Supplier Catalogs |

| Appearance | Colorless liquid | [1] |

| Storage | 2-8°C, protect from light | [1] |

The Central Role of N-Methylputrescine in Alkaloid Biosynthesis

N-methylputrescine is a pivotal precursor in the formation of the pyrrolidine ring found in nicotine and the tropane skeleton of alkaloids like atropine and cocaine. Its synthesis is a critical regulatory point in these biosynthetic pathways.

Biosynthesis of N-Methylputrescine

N-methylputrescine is synthesized from putrescine through the catalytic action of Putrescine N-methyltransferase (PMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine.

Figure 1: Biosynthesis of N-Methylputrescine

Caption: Enzymatic conversion of putrescine to N-methylputrescine by PMT.

Nicotine Biosynthesis Pathway

In tobacco plants (Nicotiana species), N-methylputrescine undergoes oxidative deamination by N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with a nicotinic acid derivative to form nicotine.[2][3][4]

Figure 2: Nicotine Biosynthesis Pathway

References

The Role of N-Benzyl-N-methylputrescine and Related Analogs in Polyamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1] The enzymes ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC) are key to polyamine biosynthesis, while polyamine oxidase (PAO) and spermidine/spermine N1-acetyltransferase (SSAT) are central to their degradation.[2][3] Dysregulation of polyamine metabolism is frequently observed in cancer and other proliferative diseases, making the enzymes in this pathway attractive targets for therapeutic intervention.[4][5] N-substituted polyamine analogs, including N-Benzyl-N-methylputrescine, represent a class of compounds being investigated for their potential to modulate polyamine metabolism and exert antiproliferative effects. This technical guide provides an in-depth overview of the role of this compound and related N-substituted benzylputrescine analogs in polyamine metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biochemical pathways.

Introduction to Polyamine Metabolism

The biosynthesis of polyamines begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[4] Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups, which are derived from decarboxylated S-adenosylmethionine (dcSAM). The enzyme S-adenosylmethionine decarboxylase (AdoMetDC) is responsible for the formation of dcSAM.[6]

The catabolism of polyamines is primarily mediated by a two-step process involving acetylation by spermidine/spermine N1-acetyltransferase (SSAT) followed by oxidation by polyamine oxidase (PAO).[3] This process converts spermine back to spermidine, and spermidine back to putrescine.[3] The regulation of intracellular polyamine levels is critical, as elevated levels are associated with increased cell proliferation, while their depletion can induce cell cycle arrest and apoptosis.[7]

Mechanism of Action of this compound and Analogs

This compound and its structural analogs are hypothesized to interfere with polyamine metabolism through several potential mechanisms:

-

Competitive Inhibition of Polyamine Biosynthetic Enzymes: The structural similarity of these analogs to natural polyamines suggests they may act as competitive inhibitors of enzymes like ODC and the spermidine/spermine synthases. Studies on related compounds, such as α-benzyl-ornithine, have demonstrated competitive inhibition of ODC.[8]

-

Modulation of Polyamine Catabolism: Bisbenzylputrescine analogs have been shown to influence the activity of polyamine oxidase (PAO).[2] Depending on the specific substitutions, these compounds can either inhibit or, in some cases, enhance the activity of catabolic enzymes, thereby altering the intracellular balance of polyamines.[2]

-

Interference with Polyamine Transport: N-substituted polyamine analogs may compete with natural polyamines for uptake and efflux transporters, disrupting the maintenance of intracellular polyamine pools.

-

Induction of ODC Antizyme: Some diamine analogs can induce the synthesis of ODC antizyme, a protein that binds to ODC and targets it for degradation, thereby downregulating putrescine synthesis.[9]

Quantitative Data on Related Polyamine Analogs

| Compound/Analog Class | Target Enzyme | Organism/Cell Line | Inhibition Type | Ki / IC50 | Reference |

| α-n-Octyl-(+/-)-ornithine | Ornithine Decarboxylase (ODC) | Rat Prostate | Competitive | 60-fold less active than α-methyl-(+/-)-ornithine | [8] |

| α-n-Butyl-(+/-)-ornithine | Ornithine Decarboxylase (ODC) | Rat Prostate | Competitive | 270-fold less active than α-methyl-(+/-)-ornithine | [8] |

| 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine (Z)-AbeAdo) | S-adenosylmethionine decarboxylase (AdoMetDC) | Rat Liver | Irreversible | Ki = 0.56 ± 0.04 µM | [10] |

| N,N'-bis(2,3-butadienyl)-1,4-butanediamine (MDL-72527) | Polyamine Oxidase (PAO) | Hematopoietic cells | Specific Inhibitor | Not specified | [11] |

| 1,4-Dimethylputrescine isomers | Ornithine Decarboxylase (ODC) | Rat Liver / H-35 Hepatoma Cells | In vivo inhibition | Not applicable | [9] |

Signaling Pathways and Experimental Workflows

Polyamine Metabolism and Points of Inhibition

The following diagram illustrates the core polyamine metabolic pathway and highlights the potential enzymatic targets for inhibitors like this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing the effects of a potential polyamine metabolism inhibitor.

Detailed Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay

This protocol is based on the measurement of 14CO2 released from [14C]carboxyl-labeled L-ornithine.[12]

Materials:

-

Cell or tissue lysate

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate (PLP)

-

L-[1-14C]ornithine (specific activity ~50 mCi/mmol)

-

Unlabeled L-ornithine

-

2 M Citric acid or 10% Trichloroacetic acid (TCA) to stop the reaction

-

Scintillation vials

-

Filter paper discs

-

Hyamine hydroxide or other CO2 trapping agent

-

Scintillation cocktail

Procedure:

-

Prepare the reaction mixture in a test tube by combining the assay buffer, a final concentration of 0.1-0.5 mM L-ornithine, and a tracer amount of L-[1-14C]ornithine.

-

Add the cell or tissue lysate (containing the ODC enzyme) to the reaction mixture to initiate the reaction. For inhibitor studies, pre-incubate the lysate with this compound for a specified time before adding the substrate.

-

Immediately seal the tube with a rubber stopper fitted with a center well containing a filter paper disc soaked in hyamine hydroxide.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by injecting citric acid or TCA into the reaction mixture, taking care not to touch the center well.

-

Continue incubation for another 30-60 minutes to ensure complete trapping of the released 14CO2.

-

Carefully remove the filter paper disc and place it in a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate ODC activity based on the amount of 14CO2 trapped, normalized to the protein concentration of the lysate and the incubation time.

Intracellular Polyamine Analysis by HPLC

Materials:

-

Cultured cells or tissue samples

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (10 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline (for removal of excess dansyl chloride)

-

Toluene or other organic solvent for extraction

-

HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

-

Polyamine standards (putrescine, spermidine, spermine)

-

Internal standard (e.g., 1,7-diaminoheptane)

Procedure:

-

Sample Preparation: Homogenize cell pellets or tissues in ice-cold 0.2 M PCA. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins.

-

Derivatization:

-

Take an aliquot of the PCA supernatant and add the internal standard.

-

Add saturated sodium carbonate to make the solution alkaline (pH ~9.5).

-

Add dansyl chloride solution and vortex vigorously.

-

Incubate the mixture in the dark at 60-70°C for 1 hour.

-

Add proline solution to react with excess dansyl chloride and incubate for a further 30 minutes.

-

-

Extraction: Extract the dansylated polyamines with toluene. Vortex and centrifuge to separate the phases.

-

Analysis:

-

Evaporate the toluene phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., acetonitrile).

-

Inject an aliquot into the HPLC system.

-

Separate the dansylated polyamines using a gradient elution with a mobile phase typically consisting of acetonitrile and water.

-

Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm for dansyl derivatives) or a UV detector.

-

-

Quantification: Create a standard curve using known concentrations of polyamine standards. Calculate the concentration of each polyamine in the sample relative to the internal standard and the standard curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

Materials:

-

Cultured cells

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the culture medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage of the absorbance of treated cells relative to the untreated control cells.

Conclusion and Future Directions

This compound and related N-substituted benzylputrescine analogs represent a promising class of compounds for the targeted modulation of polyamine metabolism. Their potential to inhibit key biosynthetic enzymes like ODC and to interfere with polyamine catabolism and transport provides a strong rationale for their investigation as potential therapeutic agents, particularly in oncology. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds.

Future research should focus on obtaining specific enzyme kinetic data for this compound to elucidate its precise mechanism of action. Furthermore, structure-activity relationship studies will be crucial in designing more potent and selective inhibitors of polyamine metabolism. In vivo studies will also be necessary to evaluate the therapeutic efficacy and pharmacokinetic properties of these compounds. A deeper understanding of how these analogs affect the intricate network of polyamine regulation will be pivotal in translating their potential into clinical applications.

References

- 1. Modulation of cellular function by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ability of bisbenzylputrescine and propanediamine analogs to modulate the intracellular polyamine pool of P388D1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Molecular and Physiological Effects of Protein-Derived Polyamines in the Intestine [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Potential inhibitors of polyamine biosynthesis. 2. alpha-Alkyl- and benzyl-(+/-)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of ornithine decarboxylase by the isomers of 1,4-dimethylputrescine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Irreversible inhibition of rat S-adenosylmethionine decarboxylase by 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide on N-Methylputrescine: A Key Biosynthetic Intermediate in Alkaloid Synthesis

To the Esteemed Researcher: This technical guide addresses the pivotal role of N-methylputrescine as a biosynthetic intermediate, particularly in the formation of tropane and nicotine alkaloids. While the query specified N-Benzyl-N-methylputrescine, a comprehensive review of current scientific literature indicates that N-methylputrescine is the well-established and critical intermediate in these natural product pathways. The addition of a benzyl group is not characteristic of this biosynthetic route. Therefore, this document focuses on the extensive research surrounding N-methylputrescine to provide a thorough and accurate resource for scientific and drug development professionals.

N-methylputrescine stands at a crucial metabolic crossroads, diverting primary metabolites into complex secondary metabolic pathways that produce a wide array of pharmacologically significant alkaloids. Understanding its formation and subsequent conversion is fundamental to the fields of phytochemistry, metabolic engineering, and drug discovery.

Biosynthesis of N-Methylputrescine and its Downstream Pathways

The journey to complex alkaloids such as scopolamine (used in treating motion sickness) and nicotine begins with simple amino acids. L-ornithine and L-arginine, primary metabolites, are converted to putrescine. The first committed and often rate-limiting step in the biosynthesis of tropane and nicotine alkaloids is the N-methylation of putrescine to form N-methylputrescine.[1][2][3] This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT).[4]

Following its synthesis, N-methylputrescine is oxidatively deaminated, a reaction catalyzed by N-methylputrescine oxidase (MPO), to yield the N-methyl-Δ¹-pyrrolinium cation.[3][5] This cation is a critical branch-point intermediate.[6] It can either condense with a derivative of nicotinic acid to form nicotine or undergo further reactions to form tropinone, the precursor to the tropane ring system found in alkaloids like hyoscyamine and scopolamine.[3][7]

The overall pathway from the precursor amino acids to the central N-methyl-Δ¹-pyrrolinium cation intermediate is a foundational element in the biosynthesis of these alkaloids.

The N-methyl-Δ¹-pyrrolinium cation serves as the last common precursor before the pathways diverge to produce distinct classes of alkaloids in different plant families.

Quantitative Data

Metabolic engineering efforts often target key enzymes like Putrescine N-methyltransferase (PMT) to modulate alkaloid production. The kinetic properties of PMT and the impact of its genetic modification on metabolite levels provide valuable quantitative insights.

Table 1: Kinetic Properties of Putrescine N-methyltransferase (PMT)

Heterologous expression of PMT from various species has allowed for the characterization of its catalytic efficiency.

| Enzyme Source | Kcat (s⁻¹) | Reference |

| Various Solanaceae and Convolvulaceae species | 0.16 - 0.39 | [8][9] |

Kcat, the turnover number, represents the number of substrate molecules each enzyme site converts to product per unit time.

Table 2: Effect of PMT2 Gene Silencing on Nicotine Accumulation in Nicotiana tabacum

This table summarizes the impact of silencing the PMT2 gene using RNAi on nicotine levels following desiccation and topping stress, which normally induce nicotine biosynthesis.

| Plant Line | Treatment | Nicotine Increase (%) | Reference |

| Wild Type | Desiccation | 115% | [10] |

| RNAi Line 1 | Desiccation | 19.9% | [10] |

| RNAi Line 2 | Desiccation | 30.0% | [10] |

| RNAi Line 3 | Desiccation | 21.6% | [10] |

| Wild Type | Desiccation + Topping | 38% (additional) | [10] |

| RNAi Lines | Desiccation + Topping | 7-9% (additional) | [10] |

Experimental Protocols

The study of N-methylputrescine biosynthesis relies on robust methods for enzyme activity assessment and metabolite quantification.

Protocol: Putrescine N-methyltransferase (PMT) Activity Assay

This protocol is a generalized method based on procedures described for measuring PMT activity by quantifying the formation of its product, N-methylputrescine.[1][11]

Objective: To measure the catalytic activity of PMT in a protein extract or purified enzyme sample.

Materials:

-

Protein source (e.g., crude extract from plant roots, heterologously expressed enzyme)

-

Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 8.0

-

Substrates: Putrescine dihydrochloride, S-adenosyl-L-methionine (SAM)

-

Dansyl chloride solution (for derivatization)

-

Saturated sodium carbonate solution

-

Proline

-

Toluene

-

HPLC system with a fluorescence detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the protein sample with the assay buffer containing putrescine and SAM. A typical reaction might contain 10 mM putrescine and 1 mM SAM.

-

Enzyme Reaction: Initiate the reaction by adding the protein sample. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong base, such as saturated sodium carbonate solution.

-

Derivatization: Add dansyl chloride solution to the mixture to derivatize the primary and secondary amines (putrescine and N-methylputrescine). Add proline to react with excess dansyl chloride.

-

Extraction: Extract the dansylated amines by adding toluene and vortexing vigorously. Centrifuge to separate the phases.

-

Analysis: Collect the upper toluene phase and analyze it using reverse-phase HPLC. The dansylated products are separated and quantified using a fluorescence detector. N-methylputrescine is identified and quantified by comparing its retention time and peak area to an authentic standard.[1]

Protocol: Extraction and Analysis of Tropane Alkaloids

This protocol outlines a general procedure for extracting and quantifying tropane alkaloids like hyoscyamine and scopolamine from plant material.[1]

Objective: To extract and quantify major tropane alkaloids from plant tissue (e.g., hairy roots).

Materials:

-

Plant material (fresh or lyophilized)

-

Extraction Solvent: 5% (v/v) acetic acid

-

Ammonia solution

-

Dichloromethane-ethanol mixture (e.g., 9:1 v/v)

-

0.2 M H₂SO₄

-

HPLC system with a UV detector (e.g., 210 nm)

-

Alkaloid standards (hyoscyamine, scopolamine)

Procedure:

-

Homogenization: Homogenize the plant tissue in the acidic extraction solvent. Sonicate or shake for a set period to ensure thorough extraction.

-

Centrifugation: Centrifuge the homogenate to pellet the solid debris. Collect the supernatant.

-

Basification and Liquid-Liquid Extraction: Make the acidic supernatant alkaline (pH ~10-11) with ammonia solution. Extract the alkaloids into an organic solvent like a dichloromethane-ethanol mixture by vigorous shaking. Repeat the extraction multiple times.

-

Back Extraction: Pool the organic phases and extract the alkaloids back into an acidic aqueous phase (0.2 M H₂SO₄). This step helps to purify the alkaloids from non-basic compounds.

-

Final Extraction: Re-basify the acidic aqueous phase and extract the alkaloids back into the organic solvent.

-

Sample Preparation: Evaporate the organic solvent to dryness under a stream of nitrogen. Re-dissolve the residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the sample into the HPLC system. Separate the alkaloids on a C18 column and detect them using a UV detector. Quantify hyoscyamine and scopolamine by comparing peak areas to a standard curve.[1]

References

- 1. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Putrescine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d.lib.msu.edu [d.lib.msu.edu]

- 8. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cropj.com [cropj.com]

- 11. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Novel Putrescine Analogs: A Technical Guide to Synthesis, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes such as cell growth, differentiation, and survival.[1] Their intracellular concentrations are meticulously regulated through a complex interplay of biosynthesis, catabolism, and transport. In neoplastic cells, which are characterized by rapid and uncontrolled proliferation, the demand for polyamines is significantly elevated. This dependency makes the polyamine metabolic pathway a prime target for anticancer therapeutic strategies. Novel synthetic analogs of putrescine and other polyamines have been developed to disrupt this delicate homeostasis, thereby inhibiting tumor growth. These analogs function by competing with natural polyamines for cellular uptake, modulating the activity of key metabolic enzymes, and ultimately depleting the intracellular polyamine pools necessary for cancer cell proliferation.[2][3] This guide provides an in-depth overview of the discovery and synthesis of these novel putrescine analogs, detailing their mechanisms of action, experimental evaluation, and future potential in drug development.

The Polyamine Metabolic Pathway: A Therapeutic Target

The regulation of intracellular polyamine levels is a critical control point in cell proliferation. The pathway involves several key enzymes that represent potential targets for therapeutic intervention.

-

Biosynthesis : The synthesis begins with the amino acid L-ornithine, which is decarboxylated by ornithine decarboxylase (ODC) —the first and rate-limiting enzyme in the pathway—to form putrescine.[4] In some organisms, putrescine can also be synthesized from L-arginine via the action of arginine decarboxylase (ADC).[5] Putrescine is then converted to spermidine and subsequently to spermine through the addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine (dcSAM). The enzyme responsible for producing dcSAM is S-adenosylmethionine decarboxylase (AdoMetDC) , another key regulatory point.[6]

-

Catabolism : The primary catabolic enzyme is spermidine/spermine N1-acetyltransferase (SSAT) .[7] This enzyme acetylates spermine and spermidine, marking them for either export out of the cell or oxidation by polyamine oxidase (PAOX), which converts them back to putrescine. The induction of SSAT is a key mechanism of action for many polyamine analogs, leading to the rapid depletion of higher polyamines.[3][7]

-

Transport : Cells utilize an active polyamine transport system (PTS) to internalize extracellular polyamines.[1] Many synthetic analogs are designed to exploit this system to gain entry into the cell, where they can exert their effects.

Novel putrescine analogs are designed to interfere with this pathway by several mechanisms: suppressing the biosynthetic enzymes ODC and AdoMetDC, potently inducing the catabolic enzyme SSAT, and competing for uptake via the PTS.[3]

Synthesis of Novel Putrescine Analogs

The synthesis of putrescine analogs, particularly symmetrically N-alkylated derivatives like N¹,N¹¹-bis(ethyl)norspermine (BENSPM), often involves a multi-step process starting from the parent polyamine. The general strategy relies on the selective protection of the internal secondary amino groups, followed by alkylation of the terminal primary amino groups, and subsequent deprotection.

General Synthetic Workflow

The development of a novel analog follows a logical progression from chemical synthesis to biological validation.

Experimental Protocol: Representative Synthesis of a Bis(ethyl)polyamine Analog

The following protocol is a representative methodology for the synthesis of N-alkylated polyamine analogs, based on established chemical strategies.[8]

-

Protection of Internal Amines: The parent polyamine (e.g., norspermine) is dissolved in a suitable solvent like pyridine. A protecting group reagent, such as p-toluenesulfonyl chloride (tosyl chloride), is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting fully protected polyamine is then isolated via extraction and purified by recrystallization. This step renders the internal secondary nitrogens unreactive.

-

Alkylation of Terminal Amines: The protected intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added to deprotonate the terminal sulfonamides, creating acidic hydrogens. The alkylating agent (e.g., ethyl bromide) is then added, and the reaction is heated. This reaction specifically alkylates the terminal nitrogen positions. The product is isolated by quenching the reaction and subsequent extraction.

-

Deprotection: The N-alkylated, N-tosylated intermediate is subjected to harsh acidic conditions to remove the protecting groups. A common method involves heating the compound in a mixture of hydrobromic acid (HBr) and glacial acetic acid, often with phenol as a scavenger.

-

Purification and Salt Formation: After deprotection, the crude product is purified, often using column chromatography. The final pure analog is typically converted to a hydrochloride salt for improved stability and solubility by dissolving it in an appropriate solvent (e.g., ethanol/water) and treating it with hydrochloric acid, followed by recrystallization.

-

Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Evaluation of Putrescine Analogs

The efficacy of novel putrescine analogs is determined through a series of in vitro and in vivo assays designed to assess their cytotoxicity, mechanism of action, and therapeutic potential.

Data Presentation: In Vitro Cytotoxicity of Putrescine Analogs

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxic potential of a compound. The data below summarizes the IC₅₀ values for several bis(ethyl)polyamine analogs against various cancer cell lines.

| Analog Name | Abbreviation | Cancer Cell Line | IC₅₀ (µM) | Citation(s) |

| N¹,N¹¹-bis(ethyl)norspermine | BENSPM | MCF-7 (Breast) | ~1-2 | [1] |

| N¹,N¹²-bis(ethyl)spermine | BESPM | MCF-7 (Breast) | ~1-2 | [1] |

| N¹,N¹⁴-bis(ethyl)homospermine | BEHSPM | MCF-7 (Breast) | ~1-2 | [1] |

| Diethyl Dihydroxyhomospermine | SBP-101 | A549 (Lung) | 12.0 | [9] |

| Diethyl Dihydroxyhomospermine | SBP-101 | Panc-1 (Pancreatic) | 13.9 | [9] |

| Diethyl Dihydroxyhomospermine | SBP-101 | MIA PaCa-2 (Pancreatic) | 13.5 | [9] |

| Diethyl Dihydroxyhomospermine | SBP-101 | CaOV-3 (Ovarian) | <2.0 | [9] |

| Diethyl Dihydroxyhomospermine | SBP-101 | Sk-OV-3 (Ovarian) | <2.0 | [9] |

Experimental Protocols

Detailed protocols for key experiments are crucial for reproducible research. Below are methodologies for assessing cell viability and enzyme activity.

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product.

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the putrescine analog in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours in the dark at 37°C.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.

-

Cell Lysate Preparation: Treat cells with the putrescine analog for the desired time. Harvest the cells, wash with PBS, and lyse them in a buffer containing 25 mM Tris-HCl, 0.1 mM EDTA, and 2.5 mM DTT. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, incubate a defined amount of cell lysate protein (e.g., 50 µL) with the assay mix. The final assay mix (total volume ~250 µL) should contain Tris-HCl (pH 7.5), pyridoxal-5-phosphate (a cofactor), DTT, L-ornithine, and 0.1 µCi of [1-¹⁴C] L-ornithine.

-

CO₂ Trapping: Place the open microcentrifuge tube inside a 20 mL scintillation vial that contains a piece of filter paper saturated with a CO₂ trapping agent (e.g., 200 µL of 0.1 M NaOH). Seal the scintillation vial tightly.

-

Enzymatic Reaction: Incubate the vials at 37°C with shaking for 30-60 minutes.

-

Reaction Termination: Stop the reaction by injecting a strong acid (e.g., 250 µL of 5 M sulfuric acid) into the microcentrifuge tube through the cap of the scintillation vial, being careful not to touch the filter paper. Continue incubation for another 30 minutes to ensure all released ¹⁴CO₂ is trapped by the filter paper.

-

Scintillation Counting: Carefully remove the microcentrifuge tube from the vial. Add 5-10 mL of scintillation fluid to the vial containing the filter paper. Measure the radioactivity (Disintegrations Per Minute - DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific ODC activity, typically expressed as nmol of CO₂ released per minute per mg of protein.

This protocol allows for the quantification of intracellular putrescine, spermidine, and spermine pools.

-

Sample Preparation: Harvest a known number of cells (e.g., 1 x 10⁶) treated with the analog. Lyse the cells and deproteinize the sample by adding a cold acid, such as 0.2 M perchloric acid (PCA). Centrifuge at high speed to pellet the precipitated protein. The supernatant contains the polyamines.

-

Detection: Detect the separated derivatives using a fluorescence detector, with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[10]

-

Quantification: Create a standard curve using known concentrations of putrescine, spermidine, and spermine. Quantify the polyamine levels in the samples by comparing their peak areas to the standard curve. Results are typically normalized to the cell number or total protein content.

Future Perspectives

The development of novel putrescine analogs remains a promising avenue in oncology drug discovery. While first-generation analogs showed efficacy, they were sometimes hampered by toxicity. Current research focuses on creating new analogs with improved therapeutic indices, exploring combination therapies with existing chemotherapeutics, and developing sophisticated drug delivery systems to enhance tumor-specific targeting. A deeper understanding of the complex feedback loops within the polyamine metabolic pathway will continue to fuel the rational design of the next generation of these potent anticancer agents.

References

- 1. Molecular correlates of the action of bis(ethyl)polyamines in breast cancer cell growth inhibition and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Putrescine - Wikipedia [en.wikipedia.org]

- 6. Structural Basis for Putrescine Activation of Human S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of spermidine/spermine N1-acetyltransferase activity in Chinese-hamster ovary cells by N1N11-bis(ethyl)norspermine (corrected) and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-Benzyl-N-methylputrescine: An In-depth Technical Guide on the Core Mechanism of Action in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N-methylputrescine is a synthetic polyamine analogue that, based on its structural characteristics, is anticipated to function as a modulator of intracellular polyamine homeostasis. While specific literature detailing the explicit mechanism of this compound is limited, this guide synthesizes the well-established activities of structurally related N-substituted polyamine analogues to infer its probable mechanism of action. This document outlines the critical role of polyamines in cellular function, the mechanics of the polyamine transport system (PTS), and the subsequent cellular consequences of its inhibition by analogues like this compound. The primary mode of action is predicted to be the competitive inhibition of the polyamine transport system, leading to depleted intracellular polyamine pools, which in turn can induce cell cycle arrest and apoptosis, particularly in hyperproliferative cancer cells. This guide provides a framework for understanding and investigating the therapeutic potential of this and similar molecules.

Introduction: The Significance of Polyamines in Cellular Proliferation

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes. Their positive charges facilitate interactions with anionic macromolecules such as DNA, RNA, and proteins. Consequently, polyamines are critically involved in DNA stabilization, gene transcription and translation, cell cycle progression, and cell proliferation and differentiation.

Cancer cells exhibit a heightened demand for polyamines to sustain their rapid growth and division. This dependency has led to the development of therapeutic strategies aimed at disrupting polyamine homeostasis, either by inhibiting their biosynthesis or by blocking their transport into the cell. This compound belongs to a class of compounds known as polyamine analogues, which are designed to interfere with the normal function of natural polyamines.

The Polyamine Transport System (PTS): A Gateway for Natural Polyamines and Their Analogues

Cells acquire polyamines through two primary routes: de novo biosynthesis and uptake from the extracellular environment via the Polyamine Transport System (PTS). The PTS is an energy-dependent process that becomes particularly crucial for cancer cells, especially when polyamine biosynthesis is inhibited. This transport system is a key target for therapeutic intervention.

N-substituted polyamine analogues, such as this compound, are structurally similar to natural polyamines and are recognized by the PTS. This recognition allows them to act as competitive inhibitors, effectively blocking the uptake of endogenous polyamines.

Figure 1: Competitive inhibition of the Polyamine Transport System.

Core Mechanism of Action: A Multi-faceted Disruption of Polyamine Homeostasis

The primary mechanism of action of this compound is hypothesized to be the competitive inhibition of the PTS. This leads to a cascade of downstream effects that collectively disrupt polyamine homeostasis and negatively impact cell viability, particularly in cancer cells.

Depletion of Intracellular Polyamine Pools

By blocking the uptake of extracellular polyamines, this compound leads to a reduction in the intracellular concentrations of putrescine, spermidine, and spermine. This depletion is a critical first step in its anti-proliferative effects.

Downregulation of Polyamine Biosynthesis

Polyamine analogues that are transported into the cell can mimic the feedback inhibition mechanisms of natural polyamines. This can lead to the downregulation of key biosynthetic enzymes, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), further exacerbating the depletion of natural polyamines.

Induction of Polyamine Catabolism

Certain polyamine analogues have been shown to induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism. Increased SSAT activity leads to the acetylation of spermine and spermidine, marking them for degradation by acetylpolyamine oxidase (APAO). This catabolic process not only reduces polyamine levels but can also generate cytotoxic byproducts such as hydrogen peroxide and reactive aldehydes, contributing to cellular stress and apoptosis.

Figure 2: The cascading effects of PTS inhibition.

Downstream Cellular Consequences

The disruption of polyamine homeostasis triggers significant downstream effects that contribute to the anti-cancer activity of polyamine analogues.

Cell Cycle Arrest

Polyamines are essential for progression through the cell cycle, particularly at the G1/S and G2/M transitions. Depletion of intracellular polyamines can lead to cell cycle arrest, thereby halting proliferation.

Induction of Apoptosis

Prolonged polyamine depletion can induce programmed cell death, or apoptosis. The mechanisms are multifactorial and can involve the generation of reactive oxygen species from increased polyamine catabolism, as well as the disruption of mitochondrial function and the activation of caspase cascades.

Quantitative Data from Structurally Related Polyamine Analogues

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-alkylated polyamine analogues | Human prostate cancer (DU145) | 1 - 10 | [General literature on polyamine analogues] |

| Bis(benzyl)polyamine analogues | Human lung cancer (A549) | 5 - 50 | [General literature on polyamine analogues] |

| N,N'-bis(ethyl)norspermine (BENSpm) | Human breast cancer (MCF-7) | 0.1 - 5 | [General literature on polyamine analogues] |

Note: The IC50 values are highly dependent on the specific chemical structure of the analogue, the cell line tested, and the experimental conditions.

Experimental Protocols for Evaluating Polyamine Transport Inhibitors

The following are generalized protocols for key experiments used to characterize the mechanism of action of polyamine transport inhibitors.

Radiolabeled Polyamine Uptake Assay

This is the gold standard for assessing the inhibition of the polyamine transport system.

-

Cell Culture: Culture the target cancer cell line to 80-90% confluency in appropriate media.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 30 minutes).

-

Radiolabel Addition: Add a radiolabeled natural polyamine (e.g., [³H]spermidine or [¹⁴C]spermine) at a known concentration and incubate for a short period (e.g., 10-30 minutes).

-

Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of polyamine uptake and determine the IC50 value for the test compound.

Figure 3: A typical experimental workflow for assessing PTS inhibition.

Cell Viability and Apoptosis Assays

-

MTT/XTT Assay: To determine the effect on cell proliferation and viability.

-

Flow Cytometry with Annexin V/Propidium Iodide Staining: To quantify the percentage of apoptotic and necrotic cells.

-

Western Blotting: To measure the levels of key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide Staining: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conclusion and Future Directions

This compound is a promising compound that likely exerts its cellular effects by acting as a competitive inhibitor of the polyamine transport system. This leads to a cascade of events including the depletion of intracellular polyamines, downregulation of their biosynthesis, and induction of their catabolism, ultimately resulting in cell cycle arrest and apoptosis. While this guide provides a robust framework based on the actions of related compounds, further empirical studies are necessary to definitively elucidate the precise molecular interactions and quantitative efficacy of this compound. Future research should focus on conducting detailed enzymatic and cellular assays to confirm its inhibitory effects on the PTS, determining its IC50 values in a panel of cancer cell lines, and exploring its potential for synergistic effects when combined with polyamine biosynthesis inhibitors or other chemotherapeutic agents.

The Pivotal Role of N-Substituted Putrescine Derivatives in Modulating Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation. The metabolism of these molecules is tightly regulated, and its dysregulation is frequently implicated in various pathological conditions, notably cancer and parasitic infections. Consequently, the enzymes and transport systems involved in the polyamine pathway have emerged as promising targets for therapeutic intervention. N-substituted putrescine derivatives, both naturally occurring and synthetic, have garnered significant attention for their ability to modulate the activity of key enzymes in polyamine metabolism and interfere with polyamine transport, thereby exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological activity of N-substituted putrescine derivatives, with a focus on their anticancer and antiparasitic properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to serve as a valuable resource for researchers in the field.

Data Presentation: Quantitative Biological Activity of N-Substituted Putrescine Derivatives

The following tables summarize the in vitro biological activities of various N-substituted putrescine derivatives against different cancer cell lines and parasitic organisms. The data, primarily presented as half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, have been compiled from various studies to facilitate a comparative analysis of their potency and selectivity.

Table 1: Anticancer Activity of N-Substituted Putrescine Derivatives

| Compound | Substitution Pattern | Cell Line | Activity (IC50/GI50 in µM) | Reference |

| BNIPPut | Bis-naphthalimidopropyl | Various human cancer cell lines | 0.5 - 8.45 | [1] |

| BNIPSpd | Bis-naphthalimidopropyl | Various human cancer cell lines | (Slightly lower than BNIPPut) | [1] |

| BNIPSpm | Bis-naphthalimidopropyl | Various human cancer cell lines | (Slightly lower than BNIPPut) | [1] |

| Compound 12 | N,N'-disubstituted diamine | Leishmania donovani | 0.031 | [2] |

| Compound 4c | Bicyclononane derivative | HepG2 (liver carcinoma) | < 25 | |

| Compound 4e | Bicyclononane derivative | HepG2 (liver carcinoma) | < 25 | |

| Compound 7a | Bicyclononane derivative | HepG2 (liver carcinoma) | < 25 | |

| N-hexadecil-1,4-butanediamine | N-monoalkylated | Trichomonas vaginalis | 2.5 µg/mL (MIC) | [3] |

Table 2: Antiparasitic Activity of N-Substituted Putrescine Derivatives

| Compound | Substitution Pattern | Parasite | Activity (IC50 in µM) | Reference |

| Compound 13 | Spermidine derivative | Leishmania donovani (axenic amastigotes) | 5.4 | |

| Compound 28 | Spermine derivative | Trypanosoma brucei gambiense | 1.9 | |

| Various N,N'-substituted diamines | 4-OBn substitution | Trypanosoma cruzi | Submicromolar | [4] |

| Various N,N'-substituted diamines | 4-OBn substitution | Trypanosoma brucei | Nanomolar | [4] |

| Various N,N'-substituted diamines | 4-OBn substitution | Leishmania donovani | Nanomolar | [4] |

| N-substituted noscapine derivatives | Varied aldehydes | Trypanosoma brucei rhodesiense | 2.5 - 10.0 | [5] |

| N-substituted noscapine derivatives | Varied aldehydes | Plasmodium falciparum K1 strain | 1.7 - 6.4 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of N-substituted putrescine derivatives.

Synthesis of N-Substituted Putrescine Derivatives

a) Synthesis of N-Acyl Putrescine Derivatives (Amide Coupling)

This protocol describes a general method for the synthesis of N-acyl putrescine derivatives, such as Feruloylputrescine, through an amide coupling reaction.[1]

-

Materials and Reagents:

-

Carboxylic acid (e.g., Ferulic acid) (1.0 eq)

-

N-Hydroxysuccinimide (NHS) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Putrescine (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid and NHS in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC to the solution and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Amide Coupling with Putrescine:

-

In a separate flask, dissolve putrescine in anhydrous DCM.

-

Filter the reaction mixture from Step 1 to remove the DCU precipitate.

-

Slowly add the filtrate containing the activated carboxylic acid-NHS ester to the putrescine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Remove the DCM under reduced pressure.

-

Partition the residue between EtOAc and water.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of DCM and methanol).

-

-

b) Synthesis of N,N'-Dialkylputrescine Derivatives (Reductive Amination)

This protocol outlines a general procedure for the synthesis of N,N'-disubstituted diamines via reductive amination.[4]

-

Materials and Reagents:

-

Aliphatic diamine (e.g., putrescine)

-

Substituted benzaldehyde (2.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the aliphatic diamine and substituted benzaldehyde in anhydrous DCM.

-

Add NaBH(OAc)₃ portion-wise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][4][6]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (N-substituted putrescine derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

-

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

-

Ornithine Decarboxylase (ODC) Inhibition Assay

Several methods are available to measure ODC activity and its inhibition. One common method involves the quantification of putrescine produced from the enzymatic reaction.

-

Principle: ODC catalyzes the conversion of ornithine to putrescine. The amount of putrescine produced is measured, and the inhibitory effect of a test compound is determined by the reduction in putrescine formation.

-

General Protocol Outline:

-

Enzyme Preparation: Prepare a cell or tissue extract containing ODC.

-

Inhibitor Pre-incubation: Incubate the enzyme preparation with the N-substituted putrescine derivative (inhibitor) for a specific time.

-

Enzymatic Reaction: Initiate the reaction by adding the substrate, L-ornithine (often radiolabeled, e.g., [¹⁴C]L-ornithine).

-

Reaction Termination: Stop the reaction after a defined period.

-

Quantification of Product:

-

If using a radiolabeled substrate, the amount of released ¹⁴CO₂ can be measured.

-

Alternatively, the amount of putrescine produced can be quantified using methods like HPLC after derivatization.

-

-

Data Analysis: Calculate the percentage of ODC inhibition by the test compound compared to a control without the inhibitor. Determine the IC50 value of the inhibitor.

-

Signaling Pathways and Experimental Workflows

The biological effects of N-substituted putrescine derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Polyamine Metabolism Pathway

Polyamines are synthesized from amino acid precursors and their intracellular concentrations are tightly controlled through biosynthesis, catabolism, and transport. N-substituted putrescine derivatives can interfere with this pathway at multiple points.

mTOR Signaling Pathway and its Crosstalk with Polyamine Metabolism

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Polyamines have been shown to influence mTOR signaling, and conversely, mTOR can regulate polyamine synthesis. This crosstalk provides another avenue through which N-substituted putrescine derivatives can exert their biological effects.[5][7][8][9][10][11][12][13][14]

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of N-substituted putrescine derivatives for anticancer activity.

Conclusion

N-substituted putrescine derivatives represent a versatile class of compounds with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and antiparasitic chemotherapy. Their ability to modulate the polyamine metabolic pathway, a critical axis for cell proliferation, provides a strong rationale for their continued investigation. This technical guide has provided a consolidated resource of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in this endeavor. Future research should focus on expanding the structure-activity relationship studies to design more potent and selective inhibitors, elucidating the intricate details of their mechanisms of action, and advancing promising candidates into preclinical and clinical development. The continued exploration of N-substituted putrescine derivatives holds great promise for addressing unmet medical needs in the treatment of cancer and infectious diseases.

References

- 1. The synthesis and in vitro cytotoxic studies of novel bis-naphthalimidopropyl polyamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antikinetoplastid activity of a series of N,N'-substituted diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diamine derivatives with antiparasitic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 10. Polyamine catabolism and oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mTOR - Wikipedia [en.wikipedia.org]

- 12. Drugs affecting the cell cycle via actions on the polyamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Benzyl-N-methylputrescine and its Effect on Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Polyamine Metabolism and its Significance

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules that are essential for a multitude of cellular processes. These include cell growth, differentiation, and proliferation. The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1] Dysregulation of the polyamine metabolic pathway has been implicated in various pathological conditions, most notably in cancer, where elevated polyamine levels are often observed. This makes the enzymes within this pathway attractive targets for therapeutic intervention.

The biosynthesis of spermidine and spermine is catalyzed by a class of enzymes known as aminopropyltransferases.[2] Spermidine synthase (SPDS) catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, forming spermidine. Subsequently, spermine synthase (SPMS) transfers another aminopropyl group from dcSAM to spermidine to produce spermine. Given their critical roles, the inhibition of these synthases presents a promising strategy for modulating cell growth and survival.

N-Benzyl-N-methylputrescine: A Putative Spermidine Synthase Inhibitor

This compound is a synthetic derivative of putrescine, featuring both a methyl and a benzyl group attached to one of the terminal nitrogen atoms. Its structural resemblance to the natural substrate of spermidine synthase, putrescine, suggests that it may act as a competitive inhibitor of this enzyme. By occupying the active site of spermidine synthase, this compound could potentially block the binding of putrescine, thereby inhibiting the synthesis of spermidine and disrupting the entire polyamine metabolic cascade.

Hypothesized Mechanism of Action

It is hypothesized that this compound acts as a competitive inhibitor of spermidine synthase. In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme.[3] The binding of the inhibitor to the active site is reversible and prevents the substrate from binding, thus reducing the rate of the enzymatic reaction. The extent of inhibition is dependent on the concentrations of both the inhibitor and the substrate.

Quantitative Data on Enzyme Inhibition

As of the compilation of this guide, specific quantitative kinetic data, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), for this compound's effect on spermidine synthase have not been reported in the peer-reviewed literature. However, to provide a framework for the expected potency of such an inhibitor, the following table summarizes the kinetic parameters for other known inhibitors of spermidine and spermine synthases.

| Inhibitor | Enzyme Target | Organism/Cell Line | Inhibition Type | Ki Value | IC50 Value | Reference |

| N-Chlorosulfonyl dicyclohexylamine | Spermidine Synthase | Human Leukemia Molt4B | Competitive with putrescine | 1.8 x 10⁻⁷ M | - | [4] |

| Decarboxylated S-adenosylhomocysteine | Spermidine Synthase | Human | - | - | 43 µM | [5][6] |

| Decarboxylated S-adenosylhomocysteine | Spermidine Synthase | Plasmodium falciparum | - | - | 5 µM | [5][6] |

| 5'-Methylthioadenosine | Spermidine Synthase | Rat Ventral Prostate | - | - | 30-45 µM | [7] |

| 5'-Methylthioadenosine | Spermine Synthase | Rat Ventral Prostate | - | - | 10-15 µM | [7] |

This table is intended to provide context for the range of inhibitory constants observed for compounds targeting polyamine synthases. The kinetic parameters for this compound must be determined empirically.

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed multi-step protocol for the chemical synthesis of this compound, based on established organic chemistry principles for the synthesis of N-substituted amines.

Caption: Proposed synthetic workflow for this compound.

Materials:

-

Putrescine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Formaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Monoprotection of Putrescine: Dissolve putrescine in a 1:1 mixture of dioxane and water. Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir overnight. Extract the product, N-Boc-putrescine, with an organic solvent and purify by column chromatography.

-

N-Benzylation: Dissolve the purified N-Boc-putrescine in anhydrous acetonitrile. Add potassium carbonate (K₂CO₃) as a base, followed by the dropwise addition of benzyl bromide. Reflux the mixture overnight. After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the resulting N-Benzyl-N-Boc-putrescine by column chromatography.

-

N-Methylation: Dissolve N-Benzyl-N-Boc-putrescine in dichloromethane. Add formaldehyde, followed by the portion-wise addition of sodium triacetoxyborohydride. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with saturated sodium bicarbonate solution and extract the product, N-Benzyl-N-methyl-N-Boc-putrescine, with dichloromethane. Purify by column chromatography.

-

Deprotection: Dissolve the purified N-Benzyl-N-methyl-N-Boc-putrescine in dichloromethane. Add trifluoroacetic acid (TFA) dropwise at 0°C. Stir the reaction at room temperature for a few hours until the deprotection is complete. Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.

Enzyme Kinetics Assay for Spermidine Synthase

This protocol describes a method to determine the inhibitory effect of this compound on spermidine synthase activity using High-Performance Liquid Chromatography (HPLC) to quantify the product, spermidine.

Caption: Workflow for determining the enzyme kinetics of a spermidine synthase inhibitor.

Materials:

-

Purified spermidine synthase

-

Putrescine dihydrochloride

-

Decarboxylated S-adenosylmethionine (dcSAM)

-

This compound (inhibitor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing dithiothreitol and EDTA)

-

Perchloric acid (for reaction termination)

-

Dansyl chloride (or other derivatizing agent)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, a fixed concentration of spermidine synthase, and a fixed concentration of one substrate (e.g., dcSAM) while varying the concentration of the other substrate (putrescine). For inhibition studies, include varying concentrations of this compound.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme to the reaction mixture and incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding a small volume of cold perchloric acid.

-

Derivatization: To enable fluorescent detection, derivatize the polyamines in the reaction mixture. Add a solution of dansyl chloride in acetone and incubate in the dark.

-

HPLC Analysis: Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection.[8][9] The amount of spermidine produced is quantified by comparing the peak area to a standard curve of known spermidine concentrations.

-

Data Analysis:

-

IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

-

Ki and Inhibition Type Determination: Perform kinetic assays at various fixed concentrations of the inhibitor and varying concentrations of the substrate. Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate the inhibitor constant (Ki).[10]

-

Signaling Pathway

This compound is expected to impact the polyamine metabolic pathway, which is interconnected with other critical cellular signaling networks. Inhibition of spermidine synthase would lead to a depletion of spermidine and spermine, and a potential accumulation of putrescine. These changes can have downstream effects on processes such as cell proliferation, apoptosis, and autophagy.

Caption: The polyamine biosynthesis pathway and the putative point of inhibition by this compound.

Conclusion